molecular formula C15H9F3N4O2 B1440966 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326921-64-5

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1440966
CAS No.: 1326921-64-5
M. Wt: 334.25 g/mol
InChI Key: RSWGBSJVXUEYSM-UHFFFAOYSA-N
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Description

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a synthetically versatile 1,2,3-triazole core, strategically substituted with a pyridyl moiety, a trifluoromethylphenyl group, and a carboxylic acid functional group. The presence of these pharmacologically active fragments makes it a promising scaffold for constructing novel bioactive molecules. The 1,2,3-triazole and related 1,2,4-triazole ring systems are widely recognized in medicinal chemistry for their diverse biological activities . These heterocyclic cores are known to serve as key pharmacophores in agents with demonstrated anti-inflammatory, antimalarial, antibacterial, and antifungal properties . The carboxylic acid functional group provides a critical handle for further synthetic modification, allowing researchers to create amide, ester, or hydrazide derivatives, or to conjugate this scaffold with other molecular entities in the design of hybrid drug candidates . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are strongly advised to consult relevant Safety Data Sheets (SDS) and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

5-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWGBSJVXUEYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis generally follows a modular approach:

  • Preparation of key precursors such as azides and alkynes bearing the pyridinyl and trifluoromethylphenyl groups.
  • Formation of the 1,2,3-triazole ring via Huisgen 1,3-dipolar cycloaddition ("click chemistry").
  • Functional group modifications to install the carboxylic acid moiety at the 4-position of the triazole ring.

This approach allows for structural diversity and optimization of reaction conditions to achieve high yields and purity.

Key Preparation Steps and Conditions

Preparation of Pyridinyl and Trifluoromethylphenyl Precursors

  • The trifluoromethyl-substituted pyridine derivatives are synthesized starting from commercially available 4-(trifluoromethyl)pyridine-3-carboxylic acid or related esters.
  • Conversion of methyl esters to hydrazides is achieved by refluxing with hydrazine hydrate in methanol for 7–9 hours.
  • Subsequent cyclization with chloroacetic acid in the presence of phosphoryl chloride (POCl3) at 105–110 °C yields chloromethyl-substituted oxadiazole intermediates, which are key for further transformations.

Formation of Azide and Alkyne Intermediates

  • Chloromethyl intermediates are converted to azidomethyl derivatives by nucleophilic substitution with sodium azide in dimethylacetamide at room temperature.
  • The alkyne counterpart, often 4-(trifluoromethyl)phenylacetylene, is synthesized or procured commercially.
  • These azide and alkyne intermediates are then subjected to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.

Cycloaddition Reaction (CuAAC)

  • The azide and alkyne are reacted in a suitable solvent such as dimethyl sulfoxide or acetonitrile.
  • Potassium carbonate or sodium hydroxide is used as a base.
  • The reaction is carried out under nitrogen atmosphere at room temperature or slightly elevated temperatures for 5–10 hours.
  • The progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is poured into ice-cold water, and the product is extracted with ethyl acetate, dried, and purified by recrystallization or chromatography.

Introduction of Carboxylic Acid Group

  • The carboxylic acid function at the 4-position of the triazole ring is introduced either by direct cycloaddition using carboxylated alkynes or by post-cycloaddition hydrolysis of ester precursors.
  • Ester intermediates are refluxed in methanol or aqueous acidic/basic media to yield the corresponding carboxylic acid.
  • Hydroxylamine hydrochloride can be used to convert esters into hydroxamic acids, which can be further transformed into the target acid derivatives.

Representative Reaction Scheme and Data Table

Step Reactants/Intermediates Conditions Yield (%) Notes
1 4-(trifluoromethyl)pyridine-3-carboxylic acid ester Reflux with hydrazine hydrate in methanol ~70 Formation of pyridine-3-carbohydrazide
2 Pyridine-3-carbohydrazide + chloroacetic acid + POCl3 Reflux at 105–110 °C for 8–10 h 71 Formation of chloromethyl oxadiazole
3 Chloromethyl oxadiazole + NaN3 Stir at 20 °C in dimethylacetamide for 10 min >70 Formation of azidomethyl oxadiazole
4 Azide + 4-(trifluoromethyl)phenylacetylene + K2CO3 Stir in DMSO under N2 at RT for 8–10 h 65–75 CuAAC cycloaddition to form triazole
5 Ester intermediate Reflux in MeOH or hydrolysis conditions 80–90 Conversion to carboxylic acid

Detailed Research Findings

  • The synthesis of the triazole ring via CuAAC is highly regioselective, affording the 1,4-disubstituted 1,2,3-triazole exclusively.
  • The presence of the trifluoromethyl group on the phenyl ring enhances the compound's stability and biological activity.
  • The pyridin-4-yl substituent is introduced either through the azide precursor or by Suzuki/Sonogashira cross-coupling on appropriately functionalized intermediates.
  • Reaction monitoring by TLC, GC-MS, and NMR confirms the formation and purity of intermediates and final products.
  • Elemental analysis and IR spectroscopy validate the presence of key functional groups such as carboxylic acid (broad OH stretch around 2500–3500 cm⁻¹ and C=O stretch near 1700 cm⁻¹) and triazole ring (characteristic C=N stretches).

Notes on Optimization and Scale-Up

  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Use of dry solvents and inert atmosphere prevents unwanted hydrolysis or oxidation.
  • Purification is typically done by recrystallization from ethanol or ethyl acetate.
  • Industrial scale-up may involve continuous flow reactors for the cycloaddition step to improve yield and reproducibility.

Summary Table of Analytical Data (Typical)

Analytical Technique Key Observations for Final Compound
IR Spectroscopy C=O stretch ~1700 cm⁻¹, C=N stretch ~1580 cm⁻¹, broad OH stretch
¹H NMR (CDCl₃) Aromatic protons 7.2–9.3 ppm, singlet for triazole proton at ~8.0 ppm
¹³C NMR Signals for carboxylic acid carbon (~165 ppm), aromatic and triazole carbons
Mass Spectrometry Molecular ion peak consistent with C17H10F3N5O2 (exact mass ~375)
Elemental Analysis C, H, N, F, O percentages matching theoretical values within 0.5%

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds can exhibit potent anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. In particular, it has shown selective inhibition against human breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism regulation .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. Studies have demonstrated that the presence of the pyridine and trifluoromethyl groups enhances the antimicrobial efficacy against a variety of pathogens, making this compound a candidate for developing new antimicrobial agents .

Coordination Chemistry

The ability of 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid to coordinate with metal ions opens avenues in materials science. Its use in creating metal-organic frameworks (MOFs) is being explored due to its stability and structural properties. These MOFs can have applications in gas storage, catalysis, and sensing technologies .

Case Study 1: Anticancer Activity Assessment

A study focused on the synthesis of various triazole derivatives, including the compound , evaluated their effects on AMPK activation and subsequent cancer cell growth inhibition. The results indicated that specific structural modifications led to enhanced potency against breast cancer cell lines while maintaining selectivity .

Case Study 2: Antimicrobial Efficacy Evaluation

Another research project investigated the antimicrobial properties of triazole derivatives. The findings suggested that modifications to the trifluoromethyl group significantly impacted the compound's effectiveness against bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its triazole ring can interact with metal ions, affecting enzymatic functions and cellular processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituent at Position 1 Substituent at Position 5 Functional Group at Position 4 Key Properties/Applications
Target compound: 5-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 4-(Trifluoromethyl)phenyl Pyridin-4-yl Carboxylic acid High lipophilicity (CF₃), potential kinase binding
1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 4-Phenoxyphenyl Pyridin-2-yl Carboxylic acid Enhanced π-π stacking (phenoxy group), discontinued availability
1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-triazole-4-carboxylic acid 4-fluoro-benzylamide 4-Ethylphenyl Pyridin-4-yl 4-Fluoro-benzylamide Amide derivative; predicted pKa = 12.15, higher solubility in organic solvents
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methylphenyl Pyridin-2-yl Carboxylic acid pKa = 2.97; chloro group enhances electrophilicity

Key Observations :

  • Pyridinyl Position : Pyridin-4-yl (target) vs. pyridin-2-yl () alters hydrogen-bonding directionality and steric interactions.
  • Aryl Substituents: The 4-(trifluoromethyl)phenyl group in the target compound increases lipophilicity compared to 4-phenoxyphenyl () or 4-ethylphenyl ().
  • Functional Groups : Carboxylic acid derivatives (e.g., amides in ) modify solubility and reactivity.

Physicochemical Properties

  • Solubility: The trifluoromethyl group reduces aqueous solubility compared to compounds with polar substituents (e.g., phenoxy in ).
  • Acidity : The carboxylic acid group has a predicted pKa of ~2.5–3.0, similar to 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (pKa = 2.97) .
  • Thermal Stability : High melting points (>250°C) are common due to aromatic stacking and hydrogen bonding .

Crystallographic and Computational Insights

  • Crystal structures of related triazoles (e.g., ) reveal intermolecular hydrogen bonds involving the carboxylic acid and pyridinyl N-atoms, stabilizing the lattice .
  • SHELX software () is widely used for refining such structures, leveraging high-resolution data to resolve CF₃ group disorder .

Biological Activity

5-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326843-95-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₉F₃N₄O₂
  • Molecular Weight : 334.25 g/mol
  • Structure : The compound features a triazole ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Research indicates that triazole compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. In vitro assays have shown that this compound displays notable activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Candida albicans64

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Assay : The compound showed a significant ability to scavenge free radicals, with an IC50 value indicating strong antioxidant activity .
Assay TypeIC50 (µM)
DPPH25
ABTS30

Anticancer Activity

The triazole scaffold has been associated with anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit specific bacterial enzymes critical for cell wall synthesis, contributing to its antibacterial effects.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative stress in cells, which is beneficial in preventing cancer cell proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • A study involving a series of triazole compounds demonstrated their potential as broad-spectrum antimicrobial agents in treating infections resistant to conventional therapies .
  • Another investigation focused on their use in combination therapies for enhancing the efficacy of existing anticancer drugs .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

A common approach involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core. For example, a precursor such as 4-(trifluoromethyl)phenyl azide can react with a pyridinyl-substituted alkyne under copper catalysis. Subsequent hydrolysis of ester intermediates (e.g., ethyl or methyl esters) yields the carboxylic acid moiety, as seen in analogous triazole syntheses . Purification typically employs column chromatography and recrystallization, with characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

(Advanced) How can structural disorder or twinning in X-ray crystallography of this compound be resolved during refinement?

For disordered regions (e.g., trifluoromethyl or pyridinyl groups), SHELXL ’s PART instruction allows splitting atoms into multiple positions with refined occupancy factors . Twinning can be addressed using the TWIN command in SHELXL, with the BASF parameter refining the twin scale factor. Validation tools in WinGX (e.g., ROTAX for axis verification) and cross-referencing with the Cambridge Structural Database (CSD) ensure geometric plausibility . For severe cases, data from multiple crystals or synchrotron sources may improve resolution.

(Basic) Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; trifluoromethyl as a singlet). ¹⁹F NMR confirms CF₃ presence (δ -60 to -65 ppm).
  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while triazole C-N vibrations occur near 1500 cm⁻¹ .
  • Mass Spectrometry : HRMS validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Diffraction : Resolves regiochemistry and confirms the triazole-pyridinyl orientation .

(Advanced) How can computational methods reconcile contradictions between predicted and experimental electronic properties (e.g., dipole moments, HOMO-LUMO gaps)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and compare with experimental data (e.g., UV-Vis for HOMO-LUMO gaps). Discrepancies may arise from solvent effects or crystal packing, which can be incorporated via Polarizable Continuum Models (PCM) or periodic boundary conditions in software like Gaussian or VASP . Validation against crystallographic data (bond lengths/angles) ensures accuracy.

(Basic) What role does the trifluoromethyl group play in this compound’s physicochemical properties?

The CF₃ group enhances lipophilicity (logP ↑) and metabolic stability while inducing electron-withdrawing effects, polarizing the triazole ring. This increases hydrogen-bonding potential at the carboxylic acid moiety, impacting solubility and crystal packing . Fluorine’s van der Waals radius (~1.47 Å) may also influence steric interactions in biological targets.

(Advanced) What strategies validate biological activity when assay results conflict with computational docking studies?

  • Orthogonal Assays : Repeat activity tests under varied conditions (e.g., pH, temperature).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., CF₃ → CH₃ or Cl substitutions) to isolate contributing groups .
  • Molecular Dynamics (MD) Simulations : Assess binding mode stability over time (e.g., using GROMACS ).
  • Crystallographic Ligand Mapping : Co-crystallize with target proteins to resolve binding poses (if feasible) .

(Basic) How is the purity of this compound assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Melting Point Analysis : Sharp melting ranges (Δ < 2°C) indicate purity.
  • Elemental Analysis : Matches calculated C, H, N percentages within 0.3% error .

(Advanced) How can researchers optimize synthetic yields when scaling up this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for triazole formation.
  • Flow Chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., azide formation).
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal reagent ratios and temperatures .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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